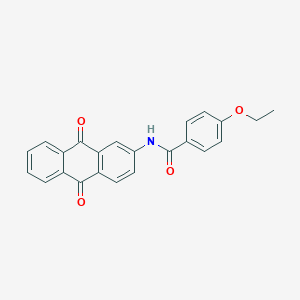

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide, also known as DEAB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds.

Mecanismo De Acción

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide is a competitive inhibitor of ALDH, which catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. This compound binds to the active site of ALDH and prevents the substrate from binding, leading to the inhibition of the enzyme. This results in the accumulation of toxic aldehydes, which can lead to cell death.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In stem cell research, this compound has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, this compound has been used to study the role of ALDH in embryonic development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of ALDH, making it a useful tool for studying the role of ALDH in various biological processes. It is also easy to synthesize and has a high purity. However, this compound has some limitations. It is a toxic compound and should be handled with care. It can also inhibit other enzymes besides ALDH, leading to off-target effects.

Direcciones Futuras

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several potential future directions for scientific research. It could be used in the development of new cancer therapies that target ALDH. It could also be used in the identification and isolation of stem cells with high ALDH activity for regenerative medicine. Further studies could also be conducted to investigate the role of ALDH in other biological processes, such as metabolism and immune function. Additionally, new inhibitors of ALDH could be developed based on the structure of this compound to improve its specificity and reduce its toxicity.

Métodos De Síntesis

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid with a purity of over 95%.

Aplicaciones Científicas De Investigación

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used in various scientific research fields, including cancer research, stem cell research, and developmental biology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the ALDH enzyme. ALDH is known to be overexpressed in many types of cancer cells, and its inhibition by this compound leads to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, this compound has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, this compound has been used to study the role of ALDH in embryonic development.

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-2-28-16-10-7-14(8-11-16)23(27)24-15-9-12-19-20(13-15)22(26)18-6-4-3-5-17(18)21(19)25/h3-13H,2H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIDHWIYKXBZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387532 | |

| Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425646-13-5 | |

| Record name | NSC731305 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(2-methoxy-4-propionylphenoxy)methyl]benzoate](/img/structure/B4936139.png)

![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)

amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4936211.png)

![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)

![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)